molecular formula C23H30O2 B10889707 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Cat. No.: B10889707
M. Wt: 338.5 g/mol
InChI Key: BAILKEIRZMRLMJ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an organic compound with the molecular formula C23H30O2. It is a derivative of benzoic acid and is known for its unique structural properties, which include two tert-butyl groups and a dimethylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of tert-butyl groups may enhance its stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl benzoate
  • 3,5-Di-tert-butylbenzoic acid
  • 3,4-Dimethylphenyl 3,5-di-tert-butylphenyl ether

Uniqueness

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

(3,4-dimethylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3

InChI Key

BAILKEIRZMRLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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